Antiviral Potency: (3-Benzylphenyl)boronic Acid-Derived Neuraminidase Inhibitor Shows Superior Activity Against Drug-Resistant Influenza Strain
A derivative of (3-benzylphenyl)boronic acid (compound 2c) demonstrated a 4.6-fold increase in inhibitory activity against the drug-resistant H5N1-H274Y neuraminidase (NA) compared to the standard-of-care, oseltamivir carboxylate (OSC) [1]. This quantifiable difference in potency against a clinically relevant mutant enzyme provides a strong rationale for selecting this scaffold over simpler analogs that lack this specific benzyloxy-benzyl substitution pattern.
| Evidence Dimension | Inhibition of H5N1-H274Y Neuraminidase |
|---|---|
| Target Compound Data | 4.6x activity vs OSC [1] |
| Comparator Or Baseline | Oseltamivir Carboxylate (OSC) (standard-of-care NA inhibitor) |
| Quantified Difference | 460% greater inhibitory activity |
| Conditions | In vitro neuraminidase inhibitory assay against H5N1-H274Y mutant |
Why This Matters
This evidence justifies the procurement of (3-benzylphenyl)boronic acid as a key intermediate for developing next-generation antivirals effective against oseltamivir-resistant influenza strains.
- [1] Jia, R. et al. Design, synthesis, and biological evaluation of novel boron-containing N-substituted oseltamivir derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry, 2024. (Describes compound 2c bearing a 4-(3-boronic acid benzyloxy)benzyl group) View Source
